molecular formula C9H16O B3241289 1,6-Octadiene, 8-methoxy- CAS No. 14543-49-8

1,6-Octadiene, 8-methoxy-

Cat. No. B3241289
CAS RN: 14543-49-8
M. Wt: 140.22 g/mol
InChI Key: MIJJHRIQVWIQGL-BQYQJAHWSA-N
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Description

“1,6-Octadiene, 8-methoxy-” is a chemical compound with the molecular formula C9H16O . It is also known by its CAS number 14543-49-8 .


Synthesis Analysis

The synthesis of “1,6-Octadiene, 8-methoxy-” involves a reaction with 1-methoxy-2,7-octadiene, tetrahydrofuran, ethanol, and tris (triphenylphosphine)ruthenium (II) chloride. The reaction is carried out in an autoclave at 30° C. and pressurized to 30 bar by means of hydrogen. After 6 hours, the reaction is stopped and according to GC analysis, 98% of the 1-methoxy-2,7-octadiene had reacted to form 1-methoxy-2-octene (cis and trans) with a selectivity of 89%.


Molecular Structure Analysis

The molecular structure of “1,6-Octadiene, 8-methoxy-” is represented by the molecular formula C9H16O . The molecular weight of the compound is 140.22 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,6-Octadiene, 8-methoxy-” include a boiling point of 94-95 °C (Press: 70 Torr), a predicted density of 0.814±0.06 g/cm3, and a vapor pressure of 1.44hPa at 25℃ . It has a green fatty violet fruity odor at 100.00% .

Scientific Research Applications

Production of 1-Octene

1,6-Octadiene, 8-methoxy- (or related compounds) can be used in producing 1-octene, a compound important for industrial applications. This involves a multi-step process starting with the reaction of 1,3-butadiene and methanol, followed by hydrogenation and then cracking of the intermediate compound, 1-methoxyoctane, to produce 1-octene. The use of γ-Al2O3 catalysts demonstrates high catalytic activity and selectivity in this process (Hua, 2003).

Catalyst Studies

1,6-Octadiene, 8-methoxy- derivatives have been studied for their reactivity with transition metals like rhodium and thallium. These studies involve catalytic oxidation and hydroformylation reactions that are fundamental in organic synthesis and industrial chemistry. For example, reactions with RhCl3–FeCl3 lead to the formation of derived methyl ketones (Mcquillin & Parker, 1975).

Safety and Hazards

The safety data sheet for “1,6-Octadiene, 8-methoxy-” indicates that it is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(6E)-8-methoxyocta-1,6-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9-10-2/h3,7-8H,1,4-6,9H2,2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJJHRIQVWIQGL-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=CCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC/C=C/CCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336622
Record name (6E)-8-Methoxy-1,6-octadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Octadiene, 8-methoxy-

CAS RN

14543-49-8, 35702-75-1
Record name 1,6-Octadiene, 8-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014543498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6E)-8-Methoxy-1,6-octadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Nitrogen gas was introduced downflow to a 1″×18″ 316 s.s. hot tube reactor system containing 67 ml of silicon carbide (SiC) at a total rate of 6.2 ml/min. The hot tube reactor was heated to 450° C. at which time 1-methoxyoctane (MO), obtained from hydrogenation of 1-methoxy-2,7-octadiene, was added downflow at 0.1 ml/min. Under these conditions 1-methoxyoctane was converted to a mixture of 1-octene and mixed internal octenes at 3.3% wt conversion with a selectivity to 1-octene of 10 m % and mixed internal octenes of 90 m %.
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Synthesis routes and methods II

Procedure details

A process for isomerizing 3-methoxy-1,7-octadiene comprising contacting 3-methoxy-1,7-octadiene with methanol and a catalytically effective amount of a catalyst selected from the group consisting of cupric chloride and a mixture of cupric chloride and palladium chloride at a temperature in the range of between about 115° C. and 135° C. and a pressure in the range of between about 75 psig and about 125 psig whereby 8-methoxy-1,6-octadiene is formed.
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cupric chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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